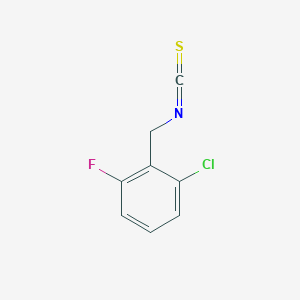

2-Chloro-6-fluorobenzyl isothiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

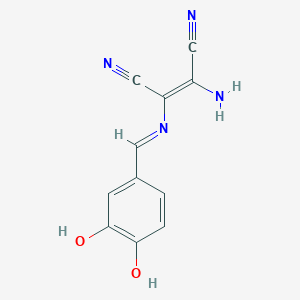

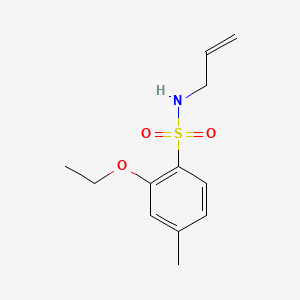

2-Chloro-6-fluorobenzyl isothiocyanate is a chemical compound with the molecular formula C8H5ClFNS and a molecular weight of 201.65 . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of isothiocyanates typically involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . This process can be done in a one-pot process or a two-step approach . Another method involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2, followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .Chemical Reactions Analysis

Isothiocyanates, including 2-Chloro-6-fluorobenzyl isothiocyanate, are known to react with both amino and thiol groups, yielding various products such as thiocarbamoyl conjugates, N, N′ -disubstituted thiourea, and dithiourethane adducts .Aplicaciones Científicas De Investigación

Anticarcinogenic Potential

Isothiocyanates, including 2-Chloro-6-fluorobenzyl isothiocyanate , have been studied for their anticarcinogenic properties. They are known to be biologically active products resulting from the hydrolysis of glucosinolates found in cruciferous vegetables . These compounds have shown promise in chemoprevention due to their ability to modulate enzymes involved in carcinogen metabolism and to induce apoptosis in malignant cells .

Anti-Inflammatory Applications

The anti-inflammatory properties of isothiocyanates make them candidates for treating chronic inflammation-related conditions. They have been shown to inhibit the production of pro-inflammatory mediators and may play a role in preventing inflammatory diseases .

Antioxidative Effects

Isothiocyanates have antioxidative capabilities, which are crucial in protecting cells from oxidative stress, a factor in many chronic diseases. Their ability to activate antioxidant defense systems in the body is a key area of interest in reducing the risk of various oxidative stress-induced conditions .

Neuroprotective Effects

Research has indicated that isothiocyanates may offer neuroprotective benefits. Sulforaphane, a well-studied isothiocyanate, has been shown to counteract amyloid β (Aβ) aggregation in Alzheimer’s disease, suggesting that similar compounds could have potential applications in the prevention of neurodegenerative diseases .

Antimicrobial Activity

Isothiocyanates have demonstrated antimicrobial properties against a variety of pathogens. Their mechanism of action includes disrupting microbial membranes and interfering with microbial metabolism, which could make them useful as natural preservatives or in developing new antimicrobial agents .

Safety And Hazards

While specific safety data for 2-Chloro-6-fluorobenzyl isothiocyanate was not found, a related compound, 2-Chloro-6-fluorobenzyl bromide, is known to cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

1-chloro-3-fluoro-2-(isothiocyanatomethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNS/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATGRUYLWCJYDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN=C=S)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-fluorobenzyl isothiocyanate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2965051.png)

![N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2965052.png)

![4-fluoro-N-[3-[(4-fluorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2965053.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2965056.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2965065.png)

![2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one](/img/structure/B2965068.png)